An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid
An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.
Core Physicochemical Properties
Quantitative data for 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid and its closely related analogs are summarized in the tables below for easy comparison.
Table 1: Physicochemical Data for 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid and Analogs
| Property | 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid | (4-chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid | 4-[(1-Pyrrolidinyl)carbonyl]phenylboronic acid |
| CAS Number | 850568-23-9[1] | 1704080-21-6[2] | 389621-81-2[3] |
| Molecular Formula | C12H14BNO4[4] | C12H13BClNO4[5] | C11H14BNO3[3] |
| Molecular Weight | 247.06 g/mol | 281.50 g/mol [5] | 219.05 g/mol [3] |
| Melting Point | Not available | Not available | 136 - 140 °C[3] |
| Boiling Point | Not available | 558.8±60.0 °C (Predicted) | Not available |
| Density | Not available | 1.42±0.1 g/cm3 (Predicted) | Not available |
| pKa | Estimated ~8.7-9.6 | 7.85±0.10 (Predicted) | Not available |
| Appearance | Not available | Not available | White to light yellow crystalline powder[3] |
Table 2: Solubility Profile of Phenylboronic Acids
| Solvent Type | General Solubility | Rationale |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | The polar nature of the boronic acid and amide functionalities allows for favorable interactions. |
| Alcohols (e.g., Methanol, Ethanol) | Moderate to High | Hydrogen bonding capabilities of the solvent can solvate the molecule. |
| Ethers (e.g., Diethyl ether, THF) | Moderate | Phenylboronic acid itself shows high solubility in ethers. |
| Ketones (e.g., Acetone) | High | Phenylboronic acid exhibits high solubility in ketones. |
| Chlorinated Solvents (e.g., Chloroform, Dichloromethane) | Moderate | The organic backbone of the molecule allows for some solubility. |
| Water | Low to Moderate | The presence of the boronic acid group provides some water solubility, though the overall molecule has significant nonpolar character. |
| Nonpolar Hydrocarbons (e.g., Hexane, Toluene) | Very Low | The polarity of the molecule is too high for significant interaction with nonpolar solvents. |
Synthesis and Purification
The primary route for the synthesis of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid is through the amide coupling of 4-carboxyphenylboronic acid and 4-oxopiperidine.
Experimental Protocol: Amide Coupling Synthesis
This protocol is adapted from standard amide bond formation procedures.[6]
Materials:
-
4-Carboxyphenylboronic acid
-
4-Oxopiperidine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]
-
1-Hydroxybenzotriazole (HOBt)[6]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-carboxyphenylboronic acid (1.0 eq) and 4-oxopiperidine hydrochloride (1.1 eq) in anhydrous DMF, add DIPEA (2.2 eq) at room temperature.
-
Add HOBt (0.1 eq) and EDC (1.2 eq) to the reaction mixture.[6]
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid.
Purification and Characterization
Purification:
-
Column Chromatography: As described in the synthesis protocol, silica gel chromatography is a standard method for purifying boronic acids and their derivatives.
-
Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The spectra would show characteristic peaks for the aromatic protons, the piperidine ring protons, and the carbonyl carbon.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with formic acid or trifluoroacetic acid as a modifier) is a common starting point for the analysis of arylboronic acids.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.
Potential Biological Significance and Signaling Pathways
While no specific signaling pathways have been directly elucidated for 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid, the structural motifs present in the molecule suggest potential areas of biological activity.
Enzyme Inhibition:
Phenylboronic acids are known to be inhibitors of various enzymes, particularly serine proteases and β-lactamases.[7][8] The boronic acid moiety can form a covalent, yet reversible, bond with the active site serine residue of these enzymes, mimicking the tetrahedral transition state of substrate hydrolysis.
The piperidine moiety is a common scaffold in medicinal chemistry and is present in numerous approved drugs targeting a wide range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[9] The 4-oxopiperidine in particular can serve as a versatile synthetic handle for further structural modifications.
Drug Development Context:
The combination of a phenylboronic acid, a known pharmacophore for enzyme inhibition, with a piperidine ring, a privileged scaffold in drug discovery, makes 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid an interesting candidate for screening in various biological assays, particularly those related to cancer and infectious diseases where serine proteases and β-lactamases are relevant targets.[3][10]
Conclusion
4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid is a synthetically accessible compound with physicochemical properties that make it amenable to further investigation in drug discovery and chemical biology. Its structural features suggest a potential for enzyme inhibition, warranting its inclusion in screening libraries against targets such as serine proteases and β-lactamases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound for their specific research needs.
References
- 1. 4-(4-Oxopiperidine-1-Carbonyl)Phenylboronic Acid 850568-23-9 [ruichubio.com]
- 2. (4-chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid | 1704080-21-6 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 5. (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
